molecular formula C8H20BrN3O B12957537 N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide

Cat. No.: B12957537
M. Wt: 254.17 g/mol
InChI Key: UUYWQXXFDMDPJW-UHFFFAOYSA-N
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Description

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide is a chemical compound with the molecular formula C₈H₂₀BrN₃O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide typically involves the reaction of triethylamine with hydrazine and bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

    Step 1: Triethylamine reacts with hydrazine to form N,N,N-triethylhydrazinium.

    Step 2: The intermediate product then reacts with bromoacetyl bromide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved include:

    Enzyme inhibition: By binding to the active site, the compound can inhibit enzyme function.

    Protein interaction: It can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide can be compared with other similar compounds such as:

  • 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide
  • Girard reagent T
  • Girard reagent P

Uniqueness

The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various molecular targets. This makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C8H20BrN3O

Molecular Weight

254.17 g/mol

IUPAC Name

triethyl-(2-hydrazinyl-2-oxoethyl)azanium;bromide

InChI

InChI=1S/C8H19N3O.BrH/c1-4-11(5-2,6-3)7-8(12)10-9;/h4-7,9H2,1-3H3;1H

InChI Key

UUYWQXXFDMDPJW-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC(=O)NN.[Br-]

Origin of Product

United States

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